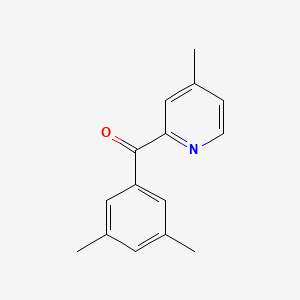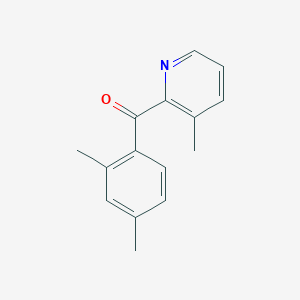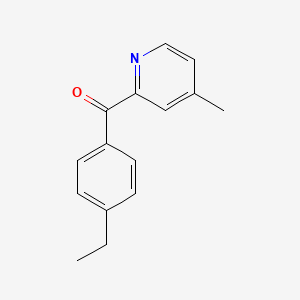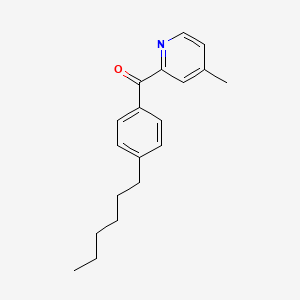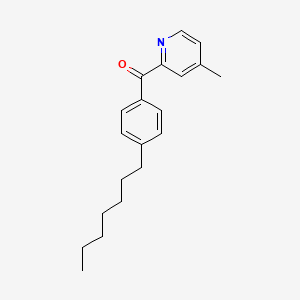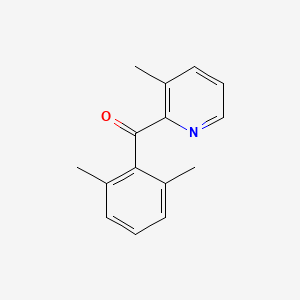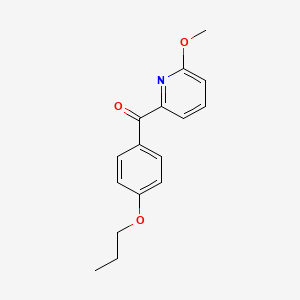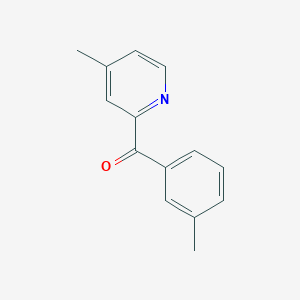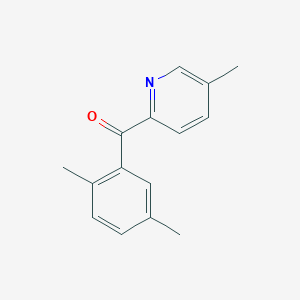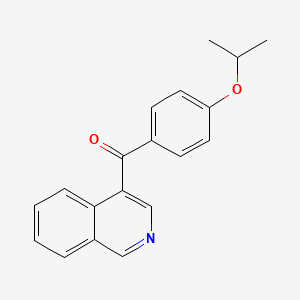
4-(4-异丙氧基苯甲酰基)异喹啉
描述
4-(4-Isopropoxybenzoyl)isoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids
科学研究应用
4-(4-Isopropoxybenzoyl)isoquinoline has several scientific research applications:
作用机制
Biochemical Pathways
Isoquinoline is a key structure in many biologically active compounds, suggesting that this compound may interact with multiple pathways .
Result of Action
Given the diverse biological activities of isoquinoline derivatives, this compound may have multiple effects at the molecular and cellular level .
Action Environment
Like other isoquinoline derivatives, its activity may be influenced by factors such as ph, temperature, and the presence of other molecules .
生化分析
Biochemical Properties
4-(4-Isopropoxybenzoyl)isoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, isoquinoline derivatives, including 4-(4-Isopropoxybenzoyl)isoquinoline, have been shown to bind to nucleic acids and proteins, inhibit enzyme activity, and modulate epigenetic processes . These interactions can lead to changes in cellular processes such as cell cycle regulation, apoptosis, and autophagy.
Cellular Effects
The effects of 4-(4-Isopropoxybenzoyl)isoquinoline on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Isoquinoline derivatives, including 4-(4-Isopropoxybenzoyl)isoquinoline, have been reported to induce cell cycle arrest, promote apoptosis, and trigger autophagy in cancer cells . These effects suggest that 4-(4-Isopropoxybenzoyl)isoquinoline may have potential therapeutic applications in cancer treatment.
Molecular Mechanism
The molecular mechanism of action of 4-(4-Isopropoxybenzoyl)isoquinoline involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, isoquinoline derivatives, including 4-(4-Isopropoxybenzoyl)isoquinoline, can bind to DNA or proteins, inhibit enzyme activity, and modulate epigenetic processes . These interactions contribute to the compound’s ability to influence cellular processes such as cell cycle regulation, apoptosis, and autophagy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Isopropoxybenzoyl)isoquinoline can change over time. The stability and degradation of this compound, as well as its long-term effects on cellular function, are important considerations. Isoquinoline derivatives, including 4-(4-Isopropoxybenzoyl)isoquinoline, have been shown to maintain their activity over extended periods, although their effects may diminish with time due to degradation . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of 4-(4-Isopropoxybenzoyl)isoquinoline.
Dosage Effects in Animal Models
The effects of 4-(4-Isopropoxybenzoyl)isoquinoline vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Isoquinoline derivatives, including 4-(4-Isopropoxybenzoyl)isoquinoline, have been studied for their dosage-dependent effects, revealing threshold levels for therapeutic efficacy and toxicity . Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
4-(4-Isopropoxybenzoyl)isoquinoline is involved in several metabolic pathways, interacting with various enzymes and cofactors. Isoquinoline alkaloids, including 4-(4-Isopropoxybenzoyl)isoquinoline, are metabolized through pathways involving decarboxylation of tyrosine or DOPA to yield dopamine, which is then converted to reticuline . These metabolic pathways are essential for the biosynthesis of various benzylisoquinoline alkaloids, which have significant pharmacological activity.
Transport and Distribution
The transport and distribution of 4-(4-Isopropoxybenzoyl)isoquinoline within cells and tissues are influenced by specific transporters and binding proteins. This compound’s localization and accumulation can affect its activity and function. Isoquinoline derivatives, including 4-(4-Isopropoxybenzoyl)isoquinoline, are transported within cells through various mechanisms, including binding to transport proteins . Understanding these transport and distribution processes is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 4-(4-Isopropoxybenzoyl)isoquinoline plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Isoquinoline derivatives, including 4-(4-Isopropoxybenzoyl)isoquinoline, have been shown to localize to specific subcellular regions, influencing their activity and function . Understanding the subcellular localization of 4-(4-Isopropoxybenzoyl)isoquinoline is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Isopropoxybenzoyl)isoquinoline typically involves the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized using methods such as the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions.
Introduction of the 4-(4-Isopropoxybenzoyl) Group: The 4-(4-isopropoxybenzoyl) group can be introduced via Friedel-Crafts acylation, where isoquinoline reacts with 4-isopropoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of 4-(4-Isopropoxybenzoyl)isoquinoline may involve large-scale application of the above synthetic routes, with optimization for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.
化学反应分析
Types of Reactions: 4-(4-Isopropoxybenzoyl)isoquinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in nitrobenzene for bromination reactions.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated isoquinolines.
相似化合物的比较
Quinoline: A structural isomer of isoquinoline with similar aromatic properties.
4-Bromoisoquinoline: A halogenated derivative with different reactivity and applications.
Uniqueness: 4-(4-Isopropoxybenzoyl)isoquinoline is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties compared to other isoquinoline derivatives .
属性
IUPAC Name |
isoquinolin-4-yl-(4-propan-2-yloxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-13(2)22-16-9-7-14(8-10-16)19(21)18-12-20-11-15-5-3-4-6-17(15)18/h3-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXQYUSGBBTXJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101226139 | |
| Record name | 4-Isoquinolinyl[4-(1-methylethoxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101226139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187171-65-8 | |
| Record name | 4-Isoquinolinyl[4-(1-methylethoxy)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isoquinolinyl[4-(1-methylethoxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101226139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


